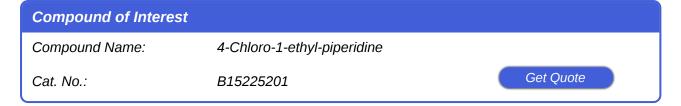


An In-depth Technical Guide to 4-Chloro-1-ethylpiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-Chloro-1-ethyl-piperidine** (CAS No. 5382-26-3). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

4-Chloro-1-ethyl-piperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in many biologically active compounds and pharmaceutical drugs. The presence of a chlorine atom at the 4-position and an ethyl group on the nitrogen atom imparts specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.

Physical and Chemical Data

A summary of the key physical and chemical properties of **4-Chloro-1-ethyl-piperidine** is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.



Property	Value	Source(s)
CAS Number	5382-26-3	[1][2]
Molecular Formula	C7H14CIN	[3]
Molecular Weight	147.65 g/mol	[1]
Boiling Point	63-64 °C (at 11 Torr)	[3]
Melting Point	Not available	
Density (Predicted)	1.02 ± 0.1 g/cm ³	[3]
Flash Point (Predicted)	67.5 ± 25.4 °C	[3]
Vapor Pressure (Predicted)	0.6 ± 0.4 mmHg at 25°C	[3]
Refractive Index (Predicted)	1.481	[3]
LogP (Predicted)	1.64740	[3]

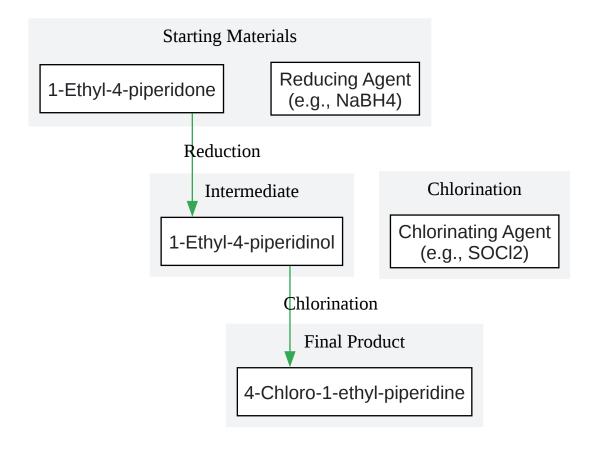
Synthesis and Experimental Protocols

The synthesis of **4-Chloro-1-ethyl-piperidine** can be approached through several synthetic routes common for the preparation of N-alkyl-4-halopiperidines. While a specific detailed protocol for this exact compound is not readily available in the searched literature, established methods for analogous compounds provide a strong basis for its preparation.

General Synthesis Workflow

A plausible and commonly employed synthetic pathway for **4-Chloro-1-ethyl-piperidine** involves the chlorination of a corresponding hydroxyl precursor. This general workflow is depicted in the diagram below.





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Caption: General synthesis workflow for **4-Chloro-1-ethyl-piperidine**.

Postulated Experimental Protocol: Chlorination of 1-Ethyl-4-piperidinol

This protocol is based on the common laboratory practice for the conversion of secondary alcohols to alkyl chlorides using thionyl chloride.

Materials:

- 1-Ethyl-4-piperidinol
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent



- Triethylamine (optional, as a base)
- Saturated aqueous sodium bicarbonate solution
- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-Ethyl-4-piperidinol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0 °C.
- Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. An equimolar amount or a slight excess of thionyl chloride is typically used. If a base is used, triethylamine (1.1 equivalents) can be added prior to the thionyl chloride.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and hydrochloric acid formed.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude 4-Chloro-1-ethyl-piperidine by vacuum distillation.

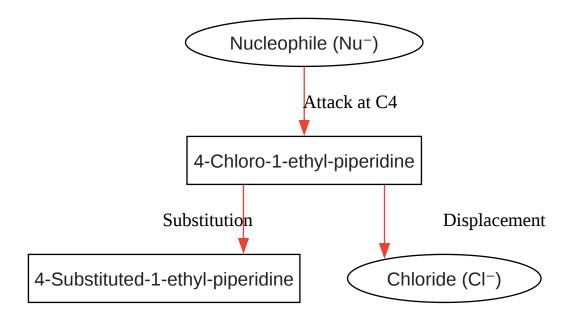


Reactivity and Potential Applications

The chemical reactivity of **4-Chloro-1-ethyl-piperidine** is primarily dictated by the C-Cl bond at the 4-position and the tertiary amine functionality.

Nucleophilic Substitution at C4

The chlorine atom at the 4-position is a leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making **4-Chloro-1-ethyl-piperidine** a useful intermediate for the synthesis of more complex piperidine derivatives. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.



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Caption: Nucleophilic substitution at the C4 position of **4-Chloro-1-ethyl-piperidine**.

Biological Significance of Substituted Piperidines

The piperidine moiety is a key structural component in numerous pharmaceuticals and biologically active natural products.[4] Derivatives of piperidine have shown a wide range of biological activities, including but not limited to, analgesic, anti-inflammatory, and neuroleptic properties. The synthesis of novel substituted piperidines is therefore a significant area of



research in medicinal chemistry. **4-Chloro-1-ethyl-piperidine** serves as a valuable building block in this context, enabling the exploration of new chemical space for drug discovery.

Spectroscopic Data

Detailed spectroscopic data for **4-Chloro-1-ethyl-piperidine** is not widely published. However, based on the known spectra of similar compounds such as 4-chloro-1-methylpiperidine and other N-ethylpiperidines, the expected spectral characteristics can be predicted. Researchers are advised to acquire and interpret their own analytical data for this compound.

- ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet) and complex multiplets for the piperidine ring protons. The proton at the C4 position would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the chlorine atom.
- 13C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group and the five carbons of the piperidine ring. The carbon atom bonded to the chlorine (C4) would be shifted downfield compared to the other methylene carbons of the ring.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
 (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
 Fragmentation patterns would likely involve the loss of the ethyl group, the chlorine atom,
 and cleavage of the piperidine ring.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the alkyl groups and the piperidine ring, C-N stretching, and a C-Cl stretching vibration in the fingerprint region.

Safety and Handling

As with all chlorinated organic compounds and tertiary amines, **4-Chloro-1-ethyl-piperidine** should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.



Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines. The experimental protocol provided is a general guideline and may require optimization.

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